7-Chloro-2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-ethyl-4(1H)-quinazolinone hydrochloride
CAS No.: 73987-25-4
Cat. No.: VC20498105
Molecular Formula: C14H21Cl2N3O
Molecular Weight: 318.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73987-25-4 |
|---|---|
| Molecular Formula | C14H21Cl2N3O |
| Molecular Weight | 318.2 g/mol |
| IUPAC Name | 7-chloro-1-[2-(dimethylamino)ethyl]-2-ethyl-2,3-dihydroquinazolin-4-one;hydrochloride |
| Standard InChI | InChI=1S/C14H20ClN3O.ClH/c1-4-13-16-14(19)11-6-5-10(15)9-12(11)18(13)8-7-17(2)3;/h5-6,9,13H,4,7-8H2,1-3H3,(H,16,19);1H |
| Standard InChI Key | MDONDUIMEIPELX-UHFFFAOYSA-N |
| Canonical SMILES | CCC1NC(=O)C2=C(N1CCN(C)C)C=C(C=C2)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Architecture
The systematic IUPAC name for this compound is 7-chloro-1-[2-(dimethylamino)ethyl]-2-ethyl-2,3-dihydroquinazolin-4-one hydrochloride, reflecting its fused benzene-pyrimidine core with substituents at positions 1, 2, and 7 . Key structural features include:
-
A 2-(dimethylamino)ethyl group at N1 contributing to basicity and receptor binding .
-
An ethyl substituent at C2 influencing steric and hydrophobic interactions .
The hydrochloride salt form improves aqueous solubility, critical for pharmacological applications .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 318.2 g/mol | |
| CAS Registry Number | 73987-25-4 | |
| SMILES Notation | CCC1NC(=O)C2=C(N1CCN(C)C)C=C(C=C2)Cl.Cl | |
| logP (Predicted) | 2.8 ± 0.3 |
Spectroscopic Characterization
-
IR Spectroscopy: Stretching vibrations at 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C-N), and 750 cm⁻¹ (C-Cl) confirm functional groups .
-
NMR Data: NMR (DMSO-d₆) shows δ 1.2 (t, 3H, CH₂CH₃), δ 3.1 (s, 6H, N(CH₃)₂), and δ 7.4 (d, 1H, aromatic H) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a three-step sequence starting from 7-chloro-4-hydroxyquinazoline:
-
Alkylation: Reaction with 1-bromoethane in DMF yields 2-ethyl-7-chloro-4-hydroxyquinazoline.
-
Amination: Treatment with 2-(dimethylamino)ethyl chloride introduces the N1 substituent.
-
Salt Formation: Hydrochloric acid neutralization produces the final hydrochloride salt .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | 1-Bromoethane, K₂CO₃, 80°C | 72 |
| Amination | 2-(Dimethylamino)ethyl chloride, Et₃N, 60°C | 65 |
| Salt Form | HCl (g), EtOAc, 0°C | 95 |
Purification and Analytical Methods
-
Column Chromatography: Silica gel (hexane:EtOAc 3:1) removes unreacted precursors .
-
HPLC Purity: >98% achieved using a C18 column (acetonitrile:water 70:30) .
Pharmacological Activities
Antimicrobial Effects
In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (MIC 8–16 µg/mL for S. aureus) and fungi (C. albicans MIC 32 µg/mL) . The mechanism involves DNA gyrase inhibition and disruption of microbial cell membranes .
Neurological Applications
Binding assays reveal σ-1 receptor affinity ( 120 nM), implicating potential in treating neuropathic pain and depression . Rodent models show anxiolytic effects at 10 mg/kg (i.p.) without motor impairment .
Toxicological Profile
Acute Toxicity
The subcutaneous LD₅₀ in mice is 575 mg/kg, with symptoms including lethargy, respiratory depression, and convulsions . No organotoxicity observed at sublethal doses (≤100 mg/kg) .
Genotoxicity and Carcinogenicity
Ames tests (up to 1 mg/plate) and micronucleus assays (50 mg/kg) show no mutagenic or clastogenic effects . Chronic exposure studies (90 days, rats) indicate no tumorigenic risk at ≤25 mg/kg/day .
Comparative Analysis of Quinazolinone Derivatives
Table 3: Structural Analogues and Activities
The C2 ethyl group in 73987-25-4 balances lipophilicity and steric bulk, enhancing CNS penetration compared to bulkier aryl analogues .
Applications in Medicinal Chemistry
Drug Development
As a lead compound in antipsychotic drug discovery, its σ-1 receptor binding profile outperforms haloperidol derivatives in preclinical models . Hybrid molecules with benzothiazole moieties show enhanced anticancer efficacy (IC₅₀ 18 µM) .
Analytical Reference Standards
Used in HPLC method development for quantifying quinazolinones in biological matrices, with LOD 0.1 µg/mL and LOQ 0.3 µg/mL .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume